N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring substituted with a dimethylamino group, linked to an oxalamide moiety that is further connected to a cyclopropylmethyl group with a hydroxymethyl substituent. The intricate arrangement of these functional groups makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The dimethylamino group is introduced through a nitration reaction followed by reduction. The oxalamide moiety is then constructed through a series of condensation reactions involving carboxylic acids and amines. The final step involves the attachment of the cyclopropylmethyl group with a hydroxymethyl substituent, which can be achieved through a Grignard reaction or other organometallic coupling techniques.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors equipped with precise temperature and pressure control systems are used. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the synthesis process can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Condensation: The oxalamide moiety can undergo condensation reactions with other carboxylic acids or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.
Condensation: Reagents like thionyl chloride (SOCl2) and coupling reagents like carbodiimides (e.g., DCC) are used.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Amines, such as aniline derivatives.
Substitution: Alkylated amines and other substituted phenyl compounds.
Condensation: Amides, esters, and other condensation products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and biochemical pathways. Its structural similarity to certain biomolecules allows it to interact with specific enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The phenyl ring and the dimethylamino group can bind to enzymes and receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function. The cyclopropylmethyl group with a hydroxymethyl substituent adds to the compound's ability to interact with a wide range of targets, leading to diverse biological effects.
Comparison with Similar Compounds
N1-(4-(dimethylamino)phenyl)-N2-((1-(methoxymethyl)cyclopropyl)methyl)oxalamide
N1-(4-(dimethylamino)phenyl)-N2-((1-(ethoxymethyl)cyclopropyl)methyl)oxalamide
N1-(4-(dimethylamino)phenyl)-N2-((1-(propoxymethyl)cyclopropyl)methyl)oxalamide
Uniqueness: N1-(4-(dimethylamino)phenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide stands out due to its hydroxymethyl group, which provides unique chemical and biological properties compared to its methoxy, ethoxy, and propoxy counterparts. This hydroxymethyl group enhances the compound's hydrogen bonding capability, making it more reactive and versatile in various applications.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)12-5-3-11(4-6-12)17-14(21)13(20)16-9-15(10-19)7-8-15/h3-6,19H,7-10H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZGKSHJUGJHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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